3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzoxazole moiety, a nitro group, and a benzothiophene core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Nitro Group: The nitro group is introduced via nitration of the benzothiophene core using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzothiophene core can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
- 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
Uniqueness
3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzoxazole and benzothiophene moieties, along with the nitro and chloro substituents, make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H14ClN3O4S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H14ClN3O4S/c1-12-8-9-18-16(10-12)26-23(31-18)13-4-2-5-14(11-13)25-22(28)21-19(24)15-6-3-7-17(27(29)30)20(15)32-21/h2-11H,1H3,(H,25,28) |
InChI Key |
YPTIEFMKXZIMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C(=CC=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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